(2R, 3'S) Benazepril tert-butyl ester D5
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Overview
Description
(2R, 3’S) Benazepril tert-butyl ester D5 is a deuterated ester of benazepril, a well-known angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. The deuterated form, indicated by the “D5” in its name, means that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the compound’s metabolic stability and pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R, 3’S) Benazepril tert-butyl ester D5 typically involves the deuteration of benazepril tert-butyl ester. The process begins with the preparation of benazepril tert-butyl ester, which is then subjected to deuteration using deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of (2R, 3’S) Benazepril tert-butyl ester D5 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R, 3’S) Benazepril tert-butyl ester D5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benazepril oxides, while reduction can produce benazepril alcohols .
Scientific Research Applications
(2R, 3’S) Benazepril tert-butyl ester D5 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying deuterium effects on chemical reactions.
Biology: Employed in biological studies to investigate the metabolic pathways and stability of deuterated compounds.
Medicine: Research on its potential therapeutic benefits, particularly in enhancing the efficacy and reducing the side effects of benazepril.
Mechanism of Action
The mechanism of action of (2R, 3’S) Benazepril tert-butyl ester D5 is similar to that of benazepril. It inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, the compound helps to lower blood pressure and reduce the workload on the heart. The deuteration enhances its metabolic stability, potentially leading to improved pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Benazepril: The non-deuterated parent compound.
Enalapril: Another ACE inhibitor with a similar mechanism of action.
Lisinopril: A long-acting ACE inhibitor used for similar therapeutic purposes.
Uniqueness
(2R, 3’S) Benazepril tert-butyl ester D5 is unique due to its deuteration, which can enhance its metabolic stability and pharmacokinetic profile compared to its non-deuterated counterparts. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C28H36N2O5 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
ethyl 2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate |
InChI |
InChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23?/m0/s1/i6D,7D,8D,11D,12D |
InChI Key |
QNLLWVSHZXSUNF-YYHCRTJVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C)[2H])[2H] |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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